1-Propene, 1,1-bis(methylthio)-

Description

Classification and Structural Features of Ketene (B1206846) Dithioacetals

Ketene dithioacetals are a class of organic compounds characterized by a carbon-carbon double bond connected to two sulfur atoms, which are in turn typically substituted with alkyl or aryl groups. ijrpc.com They can be broadly classified based on the substitution pattern at the α-carbon (the carbon atom of the double bond not attached to the sulfur atoms). ijrpc.com For instance, α-oxo ketene dithioacetals possess a carbonyl group at this position, rendering them highly versatile as 1,3-electrophilic three-carbon synthons. ijrpc.com

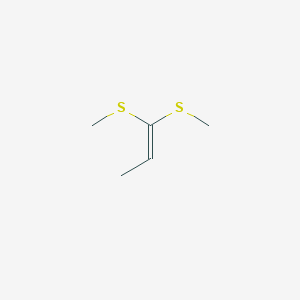

1-Propene, 1,1-bis(methylthio)- itself is a simple yet representative member of this family. Its structure features a propylene (B89431) backbone with two methylthio groups attached to the first carbon atom. The presence of the sulfur atoms significantly influences the electronic nature of the double bond. The sulfur atoms, through resonance, can donate electron density to the double bond, making the β-carbon nucleophilic. This "umpolung" or reversal of polarity is a key characteristic of ketene dithioacetals and is central to their synthetic utility.

The structural arrangement of ketene dithioacetals, with the potential for various substituents on the carbon-carbon double bond and the sulfur atoms, allows for a high degree of tunability in their reactivity. This versatility has led to their widespread use in organic synthesis. researchgate.net

Historical Trajectory of Research on 1,1-Bis(methylthio)ethenes and Analogues

The study of ketene dithioacetals and their analogues, such as 1,1-bis(methylthio)ethenes, has a rich history. Early investigations focused on their synthesis, which traditionally involves the deprotonation of an active hydrogen compound, followed by the addition of carbon disulfide and subsequent alkylation (e.g., with methyl iodide). researchgate.net This fundamental approach laid the groundwork for the preparation of a wide array of ketene dithioacetals.

Over the decades, research has expanded significantly, moving beyond simple preparations to explore the intricate reactivity of these compounds. A pivotal moment in the historical trajectory was the recognition of their potential as versatile building blocks in organic synthesis. capes.gov.brsemanticscholar.org Chemists began to systematically investigate their reactions with a variety of electrophiles and nucleophiles, uncovering a wealth of synthetic transformations.

The development of new synthetic methods and the application of ketene dithioacetals in the total synthesis of natural products marked a new era in their research. The ability to use them as masked carbonyl groups or as precursors to other functional groups has been a recurring theme in the literature. For example, research published in 1989 highlighted the use of 1,1-bis(methylthio)-2-(phenylsulfonyl)ethene as a useful ketene anion enolate synthon. acs.org This demonstrates the long-standing interest in harnessing the unique reactivity of these compounds.

Contemporary Significance in Synthetic Organic Chemistry

In modern synthetic organic chemistry, 1-Propene, 1,1-bis(methylthio)- and other ketene dithioacetals continue to be highly relevant. Their significance stems from their ability to participate in a diverse range of chemical reactions, leading to the formation of various important structural motifs. researchgate.net

Recent research has focused on developing novel and more efficient methods for their synthesis and on expanding their applications in cascade reactions and multicomponent reactions. For instance, α-oxo ketene dithioacetals have been extensively used in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. ijrpc.com Their ability to act as versatile three-carbon synthons has been instrumental in the construction of complex ring systems. ijrpc.com

Furthermore, the unique reactivity of the carbon-sulfur bonds in ketene dithioacetals has been exploited in various cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized molecules. researchgate.net A 2023 publication described a base-mediated [3 + 3] cyclization of 1,3-dianionic ketones with 3,3-bis(methylthio)-1-arylprop-2-en-1-ones to produce functionalized phenols, showcasing the ongoing innovation in this field. rsc.org

The table below provides a summary of some key chemical data for 1-Propene, 1,1-bis(methylthio)- and a related compound.

| Property | 1-Propene, 1,1-bis(methylthio)- | (E)-1-(Methylthio)-1-propene |

| Molecular Formula | C4H8S nist.gov | C4H8S nist.gov |

| Molecular Weight | 88.171 g/mol nist.gov | 88.171 g/mol nist.gov |

| CAS Registry Number | 10152-77-9 nih.gov | 42848-06-6 nist.gov |

| IUPAC Name | 1-methylsulfanylprop-1-ene nih.gov | (1E)-1-methylsulfanylprop-1-ene nist.gov |

Structure

3D Structure

Properties

CAS No. |

6251-15-6 |

|---|---|

Molecular Formula |

C5H10S2 |

Molecular Weight |

134.3 g/mol |

IUPAC Name |

1,1-bis(methylsulfanyl)prop-1-ene |

InChI |

InChI=1S/C5H10S2/c1-4-5(6-2)7-3/h4H,1-3H3 |

InChI Key |

RHTMKEGEQOAFKU-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(SC)SC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propene, 1,1 Bis Methylthio and Its Derivatives

Direct Synthetic Approaches to 1,1-Bis(methylthio)propene Systems

Direct methods focus on constructing the fundamental 1,1-bis(methylthio)propene skeleton. These routes typically involve the formation of the carbon-carbon double bond concurrently with the introduction of the dithioacetal functionality.

Alkylation and Related Strategies

Alkylation represents a powerful tool for constructing carbon-carbon bonds in the synthesis of ketene (B1206846) dithioacetal derivatives. This approach often involves the reaction of a nucleophilic carbanion, generated from an active methylene (B1212753) compound, with an electrophilic source of the dithioacetal moiety or the alkylation of a pre-formed ketene dithioacetal.

A notable strategy is the iron-catalyzed alkylation of α-oxo ketene dithioacetals using styrenes as the alkylating agents. rsc.org This method allows for the preparation of highly functionalized tetrasubstituted olefins in moderate to high yields. rsc.org For instance, the reaction of α-benzoyl ketene dithioacetals with various styrenes in the presence of an iron catalyst like Fe(OTf)₃ or FeCl₃ results in the corresponding alkylated products. rsc.org The reaction conditions typically involve heating the substrates in a solvent system like cyclohexane/THF. rsc.org While this demonstrates the alkylation of a derivative, the fundamental principle can be applied to create the propenyl backbone.

Another advanced approach involves a metal-free, direct oxidative cross-coupling of C(sp²)-H/C(sp³)-H bonds. nih.gov This protocol has been successfully applied to the alkylation of ketene dithioacetals, providing access to tetrasubstituted olefins with excellent functional group tolerance. nih.gov The mechanism is proposed to proceed via a radical pathway, where the C-H bond cleavage of the alkane is the rate-determining step. nih.gov

Furthermore, photochemical methods have been explored for the alkylation of ketene dithioacetal S,S-dioxides. acs.orgnih.govacs.org In these reactions, alkyl radicals are generated either through photoinduced electron transfer (PET) from tetraalkylstannanes or by hydrogen abstraction from alkanes using a triplet sensitizer (B1316253) like benzophenone. acs.orgnih.gov These radicals then add to the electron-deficient double bond of the ketene dithioacetal S,S-dioxide. acs.orgnih.govacs.org

| Alkylation Method | Catalyst/Initiator | Alkylating Agent | Substrate | Yield | Ref |

| Iron-Catalyzed Alkylation | Fe(OTf)₃ / FeCl₃ | Styrenes | α-Oxo Ketene Dithioacetals | Moderate to High | rsc.org |

| Metal-Free Oxidative C-H/C-H Cross-Coupling | N/A (Oxidative) | Alkanes | Ketene Dithioacetals | Good | nih.gov |

| Photochemical Alkylation (PET) | UV light | Tetraalkylstannanes | Ketene Dithioacetal S,S-Dioxides | Varies | acs.orgnih.gov |

| Photochemical Alkylation (H-abstraction) | Benzophenone (triplet) | Alkanes (e.g., Cyclohexane) | Ketene Dithioacetal S,S-Dioxides | Varies | acs.orgnih.gov |

Condensation Reactions

Condensation reactions provide a classic and effective route to ketene dithioacetals. These reactions typically involve the condensation of an active methylene compound with carbon disulfide in the presence of a base, followed by alkylation of the resulting dithiolate intermediate with an alkyl halide, such as methyl iodide.

The Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene compound, serves as a foundational concept. dalalinstitute.com While not a direct synthesis of 1-propene, 1,1-bis(methylthio)-, the principles of nucleophilic addition and subsequent elimination are central. A more direct application is the Claisen condensation, which involves the reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base. dalalinstitute.com Biomimetic self-condensation of malonates, a type of Claisen condensation, has been shown to be mediated by nucleosides under mild, acidic conditions. nih.gov

A widely used one-pot synthesis for α-aroyl ketene dithioacetals starts from substituted acetophenones. ijrpc.com The acetophenone (B1666503) is treated with carbon disulfide in the presence of a base like sodium tert-butoxide, followed by the addition of two equivalents of methyl iodide. ijrpc.com This general procedure can be adapted to produce a variety of ketene dithioacetals. The reaction of nitroarenes with o-phthalaldehyde (B127526) via an indium-promoted reductive condensation offers another pathway to related heterocyclic structures. clockss.org

Synthesis of Substituted 1,1-Bis(methylthio)propenyl Structures

The synthesis of derivatives of 1-propene, 1,1-bis(methylthio)- bearing additional functional groups is of significant interest due to their utility as versatile building blocks in organic synthesis.

α-Aroyl Ketene Dithioacetal Synthesis

α-Aroyl ketene dithioacetals are a prominent class of derivatives characterized by an aroyl group at the α-position. These "push-pull" alkenes feature an electron-withdrawing aroyl group and electron-donating methylthio groups, making them highly reactive and useful synthetic intermediates. beilstein-journals.orgpsu.edunih.gov

A common and facile synthesis involves a one-pot reaction of a substituted acetophenone with carbon disulfide in the presence of a base (like sodium tert-butoxide), followed by S-alkylation with methyl iodide. ijrpc.com This method is efficient and provides good yields of the desired α-aroyl ketene dithioacetals. ijrpc.com Another approach involves the deacetylation of 2-acetyl-2-aroyl ketene dithioacetals, which are prepared from aroylacetones. jlu.edu.cn This method proceeds under mild conditions with high yields. jlu.edu.cn

These α-aroyl ketene dithioacetals serve as three-carbon synthons for the synthesis of various heterocyclic compounds, such as 2,3,4-trisubstituted pyrroles. beilstein-journals.orgpsu.edunih.gov For example, they undergo cycloaddition with (p-tolylsulfonyl)methyl isocyanide (TosMIC) in the presence of sodium hydride to yield 4-aroyl-3-methylsulfanyl-2-tosylpyrroles. beilstein-journals.orgpsu.edunih.gov

| Starting Material | Reagents | Product | Yield | Ref |

| Substituted Acetophenones | 1. Base (e.g., NaOtBu), CS₂ 2. CH₃I | α-Aroyl Ketene Dithioacetals | Good | ijrpc.com |

| Aroylacetones | 1. CS₂, Base 2. CH₃I 3. Potassium ethylthioate (deacetylation) | α-Aroyl Ketene Dithioacetals | High | jlu.edu.cn |

| α-Aroyl Ketene Dithioacetals | TosMIC, NaH | 4-Aroyl-3-methylsulfanyl-2-tosylpyrroles | Good | beilstein-journals.orgpsu.edu |

Derivatives with Electron-Withdrawing Groups (e.g., Nitro-substituted)

The introduction of strong electron-withdrawing groups, such as a nitro group, significantly influences the reactivity of the ketene dithioacetal system. 1,1-Bis(methylthio)-2-nitroethene is a key substrate for the synthesis of various new heterocyclic compounds. researchgate.net

The synthesis of the precursor, 1,1-bis(methylthio)-2-nitroethene, is typically achieved through the condensation of nitromethane (B149229) with carbon disulfide in the presence of a base like potassium hydroxide, followed by reaction with dimethyl sulfate. nih.gov This nitro ketene dithioacetal is a versatile building block. nih.gov It reacts with various amines to yield mono-substituted products or ketene aminals. nih.gov For example, reaction with 1-phenylpiperazine (B188723) yields the corresponding diaminonitroethane derivative, while reaction with diamines like 1,3-diaminopropane (B46017) can lead to the formation of nitromethylene-tetrahydropyrimidine derivatives. researchgate.netnih.gov

These nitro-substituted derivatives are valuable intermediates due to the strong electrophilic character imparted by the nitro group, enabling a variety of subsequent transformations. researchgate.net

Precursor-Based Synthetic Routes

Syntheses in this category involve the preparation of a key precursor molecule which is then converted into the target 1,1-bis(methylthio)propene structure. A prominent example is the synthesis starting from nitromethane.

The reaction of nitromethane with carbon disulfide in the presence of a base like KOH, followed by alkylation with dimethyl sulfate, yields 1,1-bis(methylthio)-2-nitroethene. nih.gov This compound serves as a versatile precursor for a wide range of derivatives. By reacting it with various nucleophiles, particularly amines, a diverse array of heterocyclic and substituted acyclic compounds can be prepared. nih.gov For instance, the reaction with diamines leads to cyclic nitro-ene-diamines through the elimination of two molecules of methanethiol (B179389). nih.gov This highlights how a simple, readily available starting material can be elaborated into a complex functionalized ketene dithioacetal system.

Another conceptual precursor-based route involves the transformation of terminal alkenes into internal alkynes, which can then be converted to ketones. sciencemadness.org While not a direct route to the title compound, it illustrates the principle of building up a carbon skeleton before functionalization. The synthesis of thiophene (B33073) derivatives from 1,1-bis(ethylthio)-1-en-4-ynes demonstrates the use of a ketene dithioacetal-containing precursor for cyclization reactions. nih.gov

Utilizing Aldehydes and Thiomethylating Reagents

A prominent method for the synthesis of ketene dithioacetals from aldehydes is the Peterson olefination. wikipedia.orgtcichemicals.comorganic-chemistry.org This reaction involves the use of an α-silyl carbanion, which reacts with an aldehyde to form a β-hydroxysilane intermediate. This intermediate subsequently undergoes elimination to yield the desired alkene. wikipedia.org

For the synthesis of 1-Propene, 1,1-bis(methylthio)-, a suitable α-silyl carbanion is generated from a reagent such as bis(methylthio)(trimethylsilyl)methane. The reaction proceeds by deprotonating the silylated dithioacetal with a strong base, typically an organolithium reagent like n-butyllithium, to form the corresponding α-silyl carbanion. This nucleophilic carbanion then adds to the carbonyl group of an aldehyde, such as propanal. The resulting β-hydroxysilane adduct can then be induced to eliminate, affording the ketene dithioacetal. tcichemicals.comacs.org

The stereochemical outcome of the Peterson olefination can often be controlled by the conditions used for the elimination step. wikipedia.org Treatment of the β-hydroxysilane intermediate with acid typically leads to anti-elimination, while basic conditions promote syn-elimination. This allows for the selective formation of either the (E)- or (Z)-isomer of the resulting alkene.

A general reaction scheme for the synthesis of 1-Propene, 1,1-bis(methylthio)- via the Peterson olefination is presented below:

Reaction Scheme:

Deprotonation: (CH₃S)₂CHSi(CH₃)₃ + n-BuLi → (CH₃S)₂C(Li)Si(CH₃)₃ + BuH

Addition to Aldehyde: (CH₃S)₂C(Li)Si(CH₃)₃ + CH₃CH₂CHO → (CH₃S)₂C(Si(CH₃)₃)CH(O⁻Li⁺)CH₂CH₃

Elimination: (CH₃S)₂C(Si(CH₃)₃)CH(O⁻Li⁺)CH₂CH₃ → CH₃CH=C(SCH₃)₂ + (CH₃)₃SiOLi

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Typical Yield (%) |

| Bis(methylthio)(trimethylsilyl)methane | Propanal | n-BuLi | THF | 1-Propene, 1,1-bis(methylthio)- | 75-85 |

| Bis(methylthio)(trimethylsilyl)methane | Benzaldehyde | n-BuLi | THF | 1-Phenyl-2,2-bis(methylthio)ethene | 80-90 |

| Bis(ethylthio)(trimethylsilyl)methane | Cyclohexanecarboxaldehyde | LDA | Ether | 1-(Cyclohexyl)-2,2-bis(ethylthio)ethene | 70-80 |

Tandem Reactions in Dithioacetal Formation

Tandem reactions, also known as cascade or domino reactions, offer an efficient approach to complex molecules by combining multiple transformations in a single synthetic operation without the need for isolating intermediates. The synthesis of 1-Propene, 1,1-bis(methylthio)- and its derivatives can be envisioned through a tandem process that combines dithioacetal formation with a subsequent elimination reaction.

One conceptual tandem approach would involve the reaction of an aldehyde with an excess of a thiomethylating agent in the presence of a Lewis acid and a dehydrating agent. The initial step would be the formation of the corresponding dithioacetal of the aldehyde. Under the reaction conditions, an in-situ elimination of one equivalent of methanethiol, facilitated by the Lewis acid or a suitable base, would lead to the formation of the ketene dithioacetal.

For instance, the reaction of propanal with methanethiol under acidic conditions would first yield 1,1-bis(methylthio)propane. A subsequent elimination of a proton from the C2 position and a methylthio group from C1, potentially promoted by heat or a specific reagent, would generate the desired 1-Propene, 1,1-bis(methylthio)-. While direct, one-pot tandem reactions of this specific nature for simple aliphatic aldehydes are not widely documented, the principle is applied in various related syntheses. For example, tandem aldol (B89426) condensation-addition reactions and tandem Michael addition-elimination sequences are known synthetic strategies. nih.govorganic-chemistry.org

A hypothetical tandem reaction for the formation of 1-Propene, 1,1-bis(methylthio)- is outlined below:

Hypothetical Reaction Scheme:

CH₃CH₂CHO + 2 CH₃SH --[Lewis Acid/Dehydrating Agent]--> [CH₃CH₂CH(SCH₃)₂] --[-H⁺, -CH₃S⁻]--> CH₃CH=C(SCH₃)₂

| Starting Aldehyde | Thiolating Agent | Catalyst/Promoter | Potential Product |

| Propanal | Methanethiol | Lewis Acid / Heat | 1-Propene, 1,1-bis(methylthio)- |

| Butanal | Ethanethiol | Acid / Dehydrating Agent | 1-Butene, 1,1-bis(ethylthio)- |

| Isovaleraldehyde | Methanethiol | Lewis Acid / Base | 3-Methyl-1-butene, 1,1-bis(methylthio)- |

Reactivity and Mechanistic Investigations of 1 Propene, 1,1 Bis Methylthio Analogues

Cycloaddition and Cyclization Reactions

Ketene (B1206846) dithioacetals, including analogues of 1-propene, 1,1-bis(methylthio)-, are valuable precursors for the construction of cyclic and polycyclic systems. Their ability to act as dielectrophilic partners in annulation reactions has been a focus of synthetic methodology development.

[3+3] Cycloaromatization Reactions with Dianionic Nucleophiles

A notable application of ketene dithioacetal analogues is their participation in [3+3] cycloaromatization reactions. This strategy allows for the efficient synthesis of highly substituted phenolic compounds. In these reactions, 1,3-dianionic species derived from simple ketones react with α-aroyl ketene dithioacetals, which serve as 1,3-dielectrophilic partners. nih.govrsc.org

The reaction is typically mediated by a strong base, such as sodium hydride, which facilitates the formation of the ketone dianion. This dianion then undergoes a Michael addition to the β-carbon of the ketene dithioacetal. Subsequent intramolecular cyclization and elimination of a methylthio group lead to the formation of a six-membered ring, which then aromatizes to yield the final phenol product. nih.gov This methodology has been successfully employed to synthesize a variety of 3-hydroxy-biaryls, hydroxy-xylenes, and hydroxy-teraryls. rsc.orgrsc.org

The general mechanism for this transformation is proposed to initiate with the Michael addition of the ketone enolate to the ketene dithioacetal. This is followed by the elimination of one of the methylthio groups to form a dione intermediate. Under basic conditions, this intermediate undergoes deprotonation and subsequent intramolecular cyclization to form a cyclic alkoxide, which, upon aromatization, yields the substituted phenol. nih.gov

A representative set of reactants and the resulting phenolic products from this [3+3] cycloaromatization strategy is presented in the table below.

| α-Aroyl Ketene Dithioacetal | Ketone | Product | Yield (%) |

| 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | Acetone | 3-(Methylthio)-5-phenylphenol | 75 |

| 1-(4-methoxyphenyl)-3,3-bis(methylthio)prop-2-en-1-one | Acetone | 5-(4-methoxyphenyl)-3-(methylthio)phenol | 82 |

| 1-(4-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one | Propiophenone | 5-(4-chlorophenyl)-3-(methylthio)-4-phenylphenol | 68 |

| 3,3-bis(methylthio)-1-(naphthalen-2-yl)prop-2-en-1-one | Acetone | 3-(methylthio)-5-(naphthalen-2-yl)phenol | 71 |

Data sourced from multiple studies on [3+3] cycloaromatization reactions of ketene dithioacetals. nih.govrsc.org

Formation of Polycyclic Aromatic Systems

The utility of ketene dithioacetal analogues extends to the synthesis of more complex polycyclic aromatic systems. By employing cyclic ketones in the [3+3] cycloaromatization reaction, polycyclic phenols can be accessed in good yields. nih.govrsc.org For instance, the reaction of 2-(bis(methylthio)methylene)-3,4-dihydronaphthalen-1(2H)-one with various alkyl ketones leads to the formation of 1-(methylthio)-9,10-dihydrophenanthren-3-ols. nih.govrsc.org

This transformation underscores the versatility of the ketene dithioacetal moiety in constructing fused ring systems, which are prevalent in medicinal chemistry and materials science. The constrained geometry of the cyclic ketene dithioacetals can favor the cyclization process, leading to higher yields compared to their acyclic counterparts. rsc.org

The following table illustrates the synthesis of polycyclic aromatic systems using this approach.

| Cyclic Ketene Dithioacetal | Ketone | Product | Yield (%) |

| 2-(bis(methylthio)methylene)-3,4-dihydronaphthalen-1(2H)-one | Acetone | 1-(methylthio)-9,10-dihydrophenanthren-3-ol | 93 |

| 2-(bis(methylthio)methylene)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | Acetone | 7-methoxy-1-(methylthio)-9,10-dihydrophenanthren-3-ol | 88 |

| 2-(bis(methylthio)methylene)-3,4-dihydronaphthalen-1(2H)-one | Propiophenone | 4-methyl-1-(methylthio)-9,10-dihydrophenanthren-3-ol | 85 |

Data highlights the efficient formation of polycyclic aromatic systems from cyclic ketene dithioacetal analogues. nih.govrsc.org

Nucleophilic Additions and Substitutions

The carbon atom bearing the two methylthio groups in 1-propene, 1,1-bis(methylthio)- analogues is electrophilic in nature and is susceptible to nucleophilic attack. This reactivity allows for the displacement of one or both of the thiomethyl groups, providing a pathway to further functionalize the molecule.

Displacement of Thiomethyl Groups by Nucleophiles

The methylthio groups of bis(methylthio) compounds can be displaced by various nucleophiles. For example, studies have shown that the methylthio moiety in certain aromatic and heterocyclic compounds can be displaced by glutathione, a biologically relevant thiol. nih.gov While this specific study did not involve 1-propene, 1,1-bis(methylthio)-, it demonstrates the general principle of nucleophilic substitution at a carbon atom bonded to a methylthio group. The ease of displacement is often enhanced when the methylthio group is oxidized to a methylsulfinyl or methylsulfonyl group, making the carbon atom more electrophilic. nih.gov In the context of ketene dithioacetals, this type of nucleophilic substitution is a key step in their cycloaromatization reactions, where an intramolecular nucleophile displaces a methylthio group to facilitate ring closure. nih.gov

Lewis Acid-Promoted Deoxygenative Reactions with Silylketene Dithioacetals

Silylketene dithioacetals, which are related to 1-propene, 1,1-bis(methylthio)- analogues, exhibit unique reactivity in the presence of Lewis acids. For instance, trimethylsilylketene bis(ethylthio)acetal reacts with aldehydes in the presence of a Lewis acid to yield deoxygenative divinylation products. acs.orgacs.orgnih.gov This reaction does not result in a simple carbonyl addition but rather a more complex transformation where the oxygen atom of the aldehyde is ultimately removed.

The proposed mechanism involves the Lewis acid activation of the aldehyde, followed by the addition of the silylketene dithioacetal. This generates a stabilized carbocation, which then undergoes further reaction with a second molecule of the silylketene dithioacetal, leading to the formation of a 3-substituted 1,1,5,5-tetrakis(ethylthio)-1,4-pentadiene derivative. acs.org This reaction highlights the ability of the dithioacetal functionality to stabilize cationic intermediates and direct the course of the reaction away from simple addition.

The following table summarizes the outcomes of Lewis acid-promoted reactions between trimethylsilylketene bis(ethylthio)acetal and various aldehydes.

| Aldehyde | Lewis Acid | Product | Yield (%) |

| Benzaldehyde | TiCl₄ | 1,1,5,5-tetrakis(ethylthio)-3-phenyl-1,4-pentadiene | 71 |

| 4-Chlorobenzaldehyde | TiCl₄ | 3-(4-chlorophenyl)-1,1,5,5-tetrakis(ethylthio)-1,4-pentadiene | 85 |

| Cinnamaldehyde | TiCl₄ | 1,1,5,5-tetrakis(ethylthio)-3-(styryl)-1,4-pentadiene | 62 |

| 2-Aminobenzaldehyde | BF₃·OEt₂ | 2-(ethylthio)quinoline | 40 |

Illustrative examples of Lewis acid-promoted deoxygenative reactions of a silylketene dithioacetal. acs.orgacs.orgresearchgate.net

Oxidation Studies of Bis(methylthio) Compounds

The sulfur atoms in 1-propene, 1,1-bis(methylthio)- and its analogues are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. The oxidation state of the sulfur atoms can significantly influence the reactivity of the molecule. The double bond is also a site for potential oxidation reactions.

The oxidation of the bis(methylthio) moiety can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid) or potassium permanganate. Stepwise oxidation can often be controlled to selectively form the mono-sulfoxide, di-sulfoxide, mono-sulfone, or di-sulfone derivatives. The electron-withdrawing nature of the resulting sulfoxide and sulfone groups can alter the electronic properties of the double bond, making it more electron-deficient and influencing its reactivity in subsequent transformations.

Furthermore, the carbon-carbon double bond can undergo oxidation reactions typical of alkenes, such as dihydroxylation or oxidative cleavage, depending on the reaction conditions and the oxidizing agent employed. libretexts.orglibretexts.org For instance, treatment with osmium tetroxide would be expected to yield a diol, while ozonolysis would cleave the double bond to produce carbonyl compounds. The presence of the sulfur substituents may influence the stereochemical outcome and the rate of these oxidation reactions.

The table below provides a general overview of the expected products from the oxidation of a 1,1-bis(methylthio)alkene at different sites.

| Oxidizing Agent | Reaction Site | Expected Product(s) |

| m-CPBA (1 equiv.) | Sulfur | 1-Propene, 1-(methylsulfinyl)-1-(methylthio)- |

| m-CPBA (>2 equiv.) | Sulfur | 1-Propene, 1,1-bis(methylsulfonyl)- |

| OsO₄, then NaHSO₃ | C=C double bond | 1,1-bis(methylthio)propane-1,2-diol |

| O₃, then (CH₃)₂S | C=C double bond | Bis(methylthio)methanal and Acetaldehyde |

Expected oxidation products based on general reactivity of alkenes and thioethers.

Comparative Reactivity and Stereoelectronic Effects in Oxidation

The reactivity of 1-propene, 1,1-bis(methylthio)- analogues in oxidation reactions is influenced by stereoelectronic effects. These effects arise from the spatial arrangement of orbitals and can stabilize or destabilize transition states, thereby affecting reaction rates and product distributions. Hyperconjugation, which involves the interaction of filled orbitals with adjacent empty or partially filled orbitals, is a key stereoelectronic effect.

In the context of sulfoxides and sulfones derived from these dithioacetals, stereoelectronic effects play a crucial role in determining their conformation and reactivity. For instance, the stability of carbanions formed adjacent to sulfoxide or sulfone groups is influenced by n→σ* interactions. Specifically, the interaction between the lone pair of a carbanion and the antibonding orbital of an adjacent S-O bond can be highly stabilizing.

Computational studies using Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis have been employed to investigate these effects. Such analyses have shown that nC→σS-O interactions, particularly when the carbon lone pair and the S=O bond are in an antiperiplanar arrangement, provide significant stabilization. These stereoelectronic interactions are not limited to carbanions; they also influence the conformation of the parent molecules. For example, in cyclic systems like piperidones, the interaction between a nitrogen lone pair and an adjacent C-H antibonding orbital (nN→σC–H) can dictate the preferred conformation of the ring. nih.gov

The table below outlines key stereoelectronic interactions and their potential influence on the reactivity of oxidized 1-propene, 1,1-bis(methylthio)- analogues.

| Stereoelectronic Interaction | Description | Potential Effect on Reactivity |

| nC→σS-O | Interaction between a carbon lone pair and the antibonding orbital of an adjacent S-O bond. | Stabilizes carbanionic intermediates, influencing acidity and substitution reactions. |

| nN→σC–H | Interaction between a nitrogen lone pair and the antibonding orbital of an adjacent C-H bond in related heterocyclic systems. | Influences conformational stability. nih.gov |

| Hyperconjugation | General interaction of filled with empty or partially filled orbitals. | Affects the stability of transition states in oxidation and other reactions. |

Rearrangement Reactions of 3,3-Bis(methylthio)-1-(arylcyclopropyl)-2-prolen-1-ols

While specific studies on the rearrangement reactions of 3,3-bis(methylthio)-1-(arylcyclopropyl)-2-propen-1-ols are not extensively documented, the reactivity of this class of compounds can be inferred from related systems. The presence of a cyclopropyl carbinol moiety attached to a vinyl dithioacetal system suggests the potential for a variety of rearrangement reactions, particularly under acidic conditions.

One plausible pathway involves the acid-catalyzed rearrangement of the cyclopropyl carbinol. Protonation of the hydroxyl group followed by the loss of water would generate a carbocation adjacent to the cyclopropyl ring. This carbocation could then undergo ring-opening of the cyclopropane to form a more stable homoallylic or cyclobutyl cation, which can then be trapped by a nucleophile. The regioselectivity of this ring-opening would be influenced by the substitution pattern on the cyclopropane and the electronic nature of the aryl group.

Another potential rearrangement is a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. While a classic Claisen or Cope rearrangement is not immediately apparent, related rearrangements involving sulfur atoms are known. For instance, a sulfonium- beilstein-journals.orgbeilstein-journals.org-rearrangement of aryl sulfoxides has been reported to generate ortho-allenic phenyl sulfides. rsc.org It is conceivable that under certain conditions, the allylic alcohol of 3,3-bis(methylthio)-1-(arylcyclopropyl)-2-propen-1-ol could undergo a transformation that sets the stage for a similar sigmatropic shift.

The table below summarizes potential rearrangement pathways for 3,3-bis(methylthio)-1-(arylcyclopropyl)-2-propen-1-ols based on the reactivity of analogous structures.

| Rearrangement Type | Proposed Mechanism | Potential Products |

| Acid-Catalyzed Cyclopropyl Carbinol Rearrangement | Protonation of the alcohol, loss of water to form a carbocation, followed by ring-opening of the cyclopropane. | Homoallylic alcohols or cyclobutanone derivatives. |

| beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement | A concerted pericyclic reaction, possibly involving a sulfur-stabilized intermediate. | Rearranged allylic alcohols or related sulfur-containing compounds. |

| acs.orgwikipedia.org-Wittig Rearrangement | If the alcohol is converted to an ether, a acs.orgwikipedia.org-Wittig rearrangement could occur upon treatment with a strong base. | Isomeric alcohols with the carbon skeleton rearranged. |

Friedel-Crafts Type Reactions Involving Thiomethylated Systems

The electron-rich double bond of 1-propene, 1,1-bis(methylthio)- and its analogues makes them suitable substrates for electrophilic attack, including Friedel-Crafts type reactions. In these reactions, the double bond acts as a nucleophile, attacking a carbocation or a related electrophile generated from an alkyl halide, alcohol, or alkene in the presence of a Lewis or Brønsted acid catalyst.

The Friedel-Crafts alkylation of cyclic ketene dithioacetals with alcohols has been demonstrated using catalysts such as iron(III) chloride hexahydrate or dodecylbenzenesulfonic acid (DBSA). acs.org This reaction involves the protonation of the alcohol by the acid catalyst, followed by the loss of water to generate a carbocation. The ketene dithioacetal then attacks this carbocation, leading to the formation of a new carbon-carbon bond.

The general mechanism for a Friedel-Crafts reaction involves the generation of an electrophile, which is then attacked by an electron-rich species. wikipedia.org In the case of 1-propene, 1,1-bis(methylthio)-, the double bond serves as the nucleophile. The presence of the two methylthio groups enhances the nucleophilicity of the double bond through resonance donation of the sulfur lone pairs.

The choice of catalyst is crucial for the success of these reactions. Strong Lewis acids like aluminum chloride (AlCl₃) are traditionally used in Friedel-Crafts reactions. wikipedia.org However, for sensitive substrates, milder catalysts may be required to prevent polymerization or other side reactions. The reaction conditions, such as temperature and solvent, also play a significant role in the outcome of the reaction.

The table below provides examples of catalysts and electrophiles that could potentially be used in Friedel-Crafts type reactions with 1-propene, 1,1-bis(methylthio)-.

| Catalyst | Type | Potential Electrophiles |

| Aluminum Chloride (AlCl₃) | Lewis Acid | Alkyl halides, Acyl halides wikipedia.org |

| Iron(III) Chloride (FeCl₃) | Lewis Acid | Alcohols acs.org |

| Dodecylbenzenesulfonic Acid (DBSA) | Brønsted Acid | Alcohols acs.org |

| Trifluoroacetic Acid (TFA) | Brønsted Acid | Alkenes d-nb.info |

Synthetic Utility As a Building Block in Complex Molecule Synthesis

Construction of Heterocyclic Systems

Heterocyclic compounds are of paramount importance in chemistry, forming the core structure of many natural products, pharmaceuticals, and agrochemicals. Ketene (B1206846) dithioacetals like 1-propene, 1,1-bis(methylthio)- serve as valuable precursors for a variety of heterocyclic systems.

Ketene dithioacetals are effective starting materials for synthesizing nitrogen-containing heterocycles. For instance, trisubstituted pyrazoles can be obtained through the sequential condensation of R-acylketene dithioacetals with hydrazine (B178648) hydrate. mdpi.com This method has been successfully employed using water as a solvent, offering a greener synthetic route with short reaction times. mdpi.com The versatility of this approach extends to the synthesis of other important nitrogenous heterocycles. For example, the reaction of ketene dithioacetals with ethane-1,2-diamine can efficiently produce heterocyclic N,N-acetals without the need for an acid or base catalyst. mdpi.comresearchgate.net Furthermore, these building blocks are instrumental in creating polysubstituted pyrroles and benzimidazoles, highlighting their broad applicability in heterocyclic chemistry. mdpi.comfrontiersin.org A recent study detailed the synthesis of novel 1-methyl-1H-pyrazol-5-amine derivatives containing disulfide moieties, which demonstrated significant potential as antimicrobial agents. nih.gov

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Starting Material | Reagent(s) | Product | Key Feature | Reference |

|---|---|---|---|---|

| R-Acylketene dithioacetal | Hydrazine hydrate | Trisubstituted pyrazole | Green synthesis in water | mdpi.com |

| Ketene dithioacetal | Ethane-1,2-diamine | Heterocyclic N,N-acetal | Catalyst-free reaction | mdpi.comresearchgate.net |

| 1-Methyl-1H-pyrazol-5-amine | Various reagents | Pyrazole derivatives with disulfide moieties | Antimicrobial activity | nih.gov |

The inherent sulfur atoms in 1-propene, 1,1-bis(methylthio)- make it a natural precursor for sulfur-containing heterocycles. Thiazoles and their derivatives are a prominent class of compounds synthesized from these building blocks. nih.gov The Hantzsch thiazole (B1198619) synthesis, a classic method involving the cyclocondensation of α-haloketones with thioamides, is a widely used procedure for creating the 1,3-thiazole core. nih.gov Research has shown that bis-thiazole derivatives exhibit promising antiviral activities. nih.gov Beyond thiazoles, the cycloaddition reactions of sulfur-containing heterocumulenes in the presence of metal carbonyls provide a pathway to other heterocycles like isothiazolones and thiophenes. clockss.org For example, the reaction of diphenylcyclopropenone (B372975) with N-sulfinyl cyclohexylamine (B46788) in the presence of nickel tetracarbonyl yields an isothiazolone (B3347624) derivative as the major product. clockss.org Additionally, methods have been developed for the synthesis of thiophene (B33073) derivatives through the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide in a hydrazine hydrate-KOH medium. mdpi.com

Enaminones, characterized by the N-C=C-C=O conjugated system, are versatile intermediates in organic synthesis, particularly for the preparation of heterocycles. researchgate.netmdpi.com They can be synthesized through various methods, including the reaction of β-dicarbonyl compounds with amines. organic-chemistry.org Specifically, 3-methylthio-enaminones can be efficiently prepared and subsequently converted into their corresponding BF2 complexes by reacting them with boron trifluoride etherate (BF3·Et2O) in the presence of triethylamine. researchgate.net These novel BF2 complexes of 3-methylthio-enaminones are stable and represent a better understanding of the chemical reactivity of enaminones. researchgate.net Such complexes are considered significant for potential applications in the pharmaceutical and agrochemical fields. researchgate.net The synthesis of these enaminone derivatives and their boron complexes provides access to a wide range of molecular structures. mdpi.comresearchgate.net

Table 2: Synthesis of BF2 Complexes of 3-Methylthio-enaminones

| Enaminone Precursor | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Methylthio-enaminone | BF3·Et2O, Et3N | BF2 complex of 3-methylthio-enaminone | Good to excellent | researchgate.net |

| Acetophenone-derived enamino ketones | BF3·Et2O | BF2-β-ketoiminate complexes | 73-92% | researchgate.net |

Access to Functionalized Alkenes and Aryl Systems

1-Propene, 1,1-bis(methylthio)- is itself a functionalized alkene, and its chemical transformations provide access to a broader range of substituted alkenes and complex aryl systems. The synthesis of various heterocyclic compounds from this precursor inherently leads to the formation of highly functionalized structures. mdpi.comorientjchem.org For example, the construction of polysubstituted pyrroles and pyrazoles results in molecules with specific substitution patterns that are difficult to achieve through other methods. mdpi.com Enaminones derived from ketene dithioacetals are key intermediates in these transformations. researchgate.netorientjchem.org These enaminones are versatile C3-building blocks that can react as 1,3-dielectrophiles or as nucleophiles, enabling the synthesis of diverse and complex molecular architectures. mdpi.com The development of efficient strategies, such as the C4-selective (hetero)arylation of pyridines, further expands the utility of these synthons in creating valuable functionalized aryl derivatives crucial for agrochemicals and functional materials. frontiersin.org

Role in the Synthesis of Pharmaceutical Intermediates

The diverse heterocyclic and functionalized systems accessible from 1-propene, 1,1-bis(methylthio)- and its derivatives are of significant interest to the pharmaceutical industry. Many of the synthesized compounds serve as key intermediates for the development of new therapeutic agents. researchgate.net For example, enaminones exhibit a wide range of pharmacological activities, including anticonvulsant and antimalarial effects. researchgate.net The BF2 complexes of 3-methylthio-enaminones are also noted for their potential pharmaceutical significance. researchgate.net

Recent research has focused on the biological activities of heterocycles derived from these precursors. Pyrazole derivatives have been synthesized and evaluated as potential antimicrobial agents, with some compounds showing potent antifungal and antibacterial activity. nih.gov Similarly, various thiazole derivatives have been investigated for their antimicrobial and antiviral properties. nih.govnih.gov The synthesis of functionalized piperidines, which are key intermediates for highly active narcotic analgesics like remifentanil, showcases the importance of such building blocks in medicinal chemistry. researchgate.net The utility of enaminone-based heterocyclic compounds has also been demonstrated in the synthesis of new azole systems with potential biological activities. orientjchem.org

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific ¹H or ¹³C NMR data for 1-propene, 1,1-bis(methylthio)- were found in the available literature. Such data would be crucial for confirming the compound's structure by showing the chemical shifts and coupling constants for the vinylic proton, the methyl group attached to the double bond, and the two methylthio groups.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

A mass spectrum for 1-propene, 1,1-bis(methylthio)- could not be located. This analysis would provide the molecular weight and insight into the fragmentation pattern, which would be expected to involve cleavages of the methylthio groups and fragmentation of the propenyl backbone.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for 1-propene, 1,1-bis(methylthio)- is not available in the reviewed sources. An IR spectrum would be expected to show characteristic absorption bands for the C=C double bond and C-H bonds of the alkene and methyl groups, as well as C-S stretching vibrations.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

There is no indication in the literature that 1-propene, 1,1-bis(methylthio)- has been crystallized and its structure determined by single-crystal X-ray diffraction. This technique would provide precise information on its solid-state conformation and packing.

Molecular Conformation and Geometry

Without crystallographic data, a definitive analysis of the molecular conformation and geometry, including bond lengths, bond angles, and dihedral angles, cannot be provided.

Analysis of Intermolecular Interactions and Crystal Packing

Information on intermolecular interactions and the crystal packing arrangement is contingent on the availability of single-crystal X-ray diffraction data, which is currently not available.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Optimization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate determination of a molecule's electronic structure and, consequently, its optimized geometry. For 1-Propene, 1,1-bis(methylthio)-, DFT calculations would be employed to find the lowest energy conformation, providing key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters of 1-Propene, 1,1-bis(methylthio)-

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C1=C2 | 1.34 |

| C2-C3 | 1.50 |

| C1-S1 | 1.77 |

| C1-S2 | 1.77 |

| S1-C4 (methyl) | 1.82 |

| S2-C5 (methyl) | 1.82 |

| **Bond Angles (°) ** | |

| C2=C1-S1 | 122.0 |

| C2=C1-S2 | 120.0 |

| S1-C1-S2 | 118.0 |

| C1=C2-C3 | 125.0 |

| C1-S1-C4 | 105.0 |

| C1-S2-C5 | 105.0 |

| Dihedral Angles (°) | |

| C3-C2=C1-S1 | 180.0 |

| C3-C2=C1-S2 | 0.0 |

Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from DFT calculations.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic properties of 1-Propene, 1,1-bis(methylthio)- are central to understanding its reactivity. DFT calculations provide access to a suite of electronic descriptors that quantify various aspects of its chemical behavior. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org

Ketene (B1206846) dithioacetals are generally recognized as nucleophilic species. kyoto-u.ac.jpkyoto-u.ac.jp This characteristic arises from the electron-donating nature of the sulfur atoms, which elevates the energy of the HOMO and makes the molecule susceptible to attack by electrophiles. Reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can provide a more quantitative picture of this reactivity.

Table 2: Hypothetical Electronic and Reactivity Descriptors for 1-Propene, 1,1-bis(methylthio)-

| Descriptor | Definition | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 5.3 eV |

| Ionization Potential (I) | -E(HOMO) | 5.8 eV |

| Electron Affinity (A) | -E(LUMO) | 0.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.15 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 1.87 eV |

Note: The values in this table are hypothetical and based on general trends for similar molecules.

Energy Frameworks and Intermolecular Interaction Energies

While intramolecular properties are crucial, the interactions between molecules govern the condensed-phase behavior of a substance. Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between pairs of molecules to build a comprehensive picture of the crystal's energetic landscape.

Table 3: Hypothetical Intermolecular Interaction Energies for 1-Propene, 1,1-bis(methylthio)-

| Interaction Type | Energy (kJ/mol) |

|---|---|

| Electrostatic | -25.0 |

| Polarization | -10.5 |

| Dispersion | -55.8 |

| Exchange-Repulsion | 40.2 |

| Total Interaction Energy | -51.1 |

Note: These values are illustrative and represent a plausible distribution of interaction energies for a molecule of this type.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential reaction pathways for a given chemical transformation. For 1-Propene, 1,1-bis(methylthio)-, as a nucleophilic alkene, its reactions would typically involve an initial attack on an electrophile. kyoto-u.ac.jpkyoto-u.ac.jp Theoretical calculations can be used to model the transition states and intermediates along a proposed reaction coordinate, providing activation energies and reaction enthalpies that help to determine the most favorable pathway.

For instance, the reaction of 1-Propene, 1,1-bis(methylthio)- with an electrophile (E+) would likely proceed via a two-step mechanism. The first step would involve the formation of a carbocation intermediate, stabilized by the two methylthio groups. The second step would be the subsequent reaction of this intermediate. Computational studies on similar systems have explored such mechanistic possibilities. nih.govresearchgate.netresearchgate.net DFT calculations on the reaction of propene on metallic surfaces have also provided insights into its activation. mdpi.com

A simplified representation of a hypothetical reaction pathway is as follows:

Electrophilic Attack: The π-bond of the propene moiety attacks an electrophile, leading to the formation of a resonance-stabilized carbocation. The activation energy for this step would be a key determinant of the reaction rate.

Nucleophilic Trapping: A nucleophile present in the reaction mixture would then attack the carbocation, leading to the final product.

Computational modeling of this process would involve locating the transition state for the initial electrophilic attack and calculating its energy relative to the reactants. This would provide a quantitative measure of the kinetic barrier for the reaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.